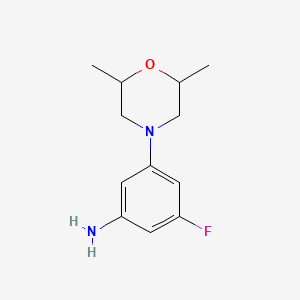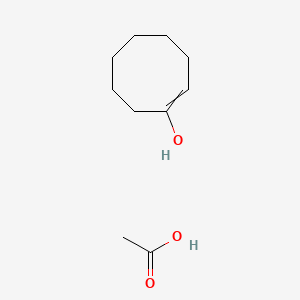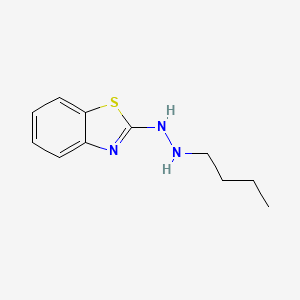
(5β)-Estr-1-ene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5β)-Estr-1-ene-3,17-dione is a steroidal compound with significant biological and chemical importance It is a derivative of estrane and is characterized by its unique structure, which includes a double bond at the first position and keto groups at the third and seventeenth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5β)-Estr-1-ene-3,17-dione typically involves the oxidation of estrone or other related steroids. One common method includes the use of chromium trioxide in acetic acid, which facilitates the oxidation of the hydroxyl groups to keto groups. Another approach involves the use of pyridinium chlorochromate (PCC) as an oxidizing agent.
Industrial Production Methods: On an industrial scale, the production of this compound often employs microbial transformation processes. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired compound through biocatalysis. This method is favored for its efficiency and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions: (5β)-Estr-1-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different steroidal alcohols.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of catalysts.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which can have distinct biological activities and applications.
Applications De Recherche Scientifique
(5β)-Estr-1-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5β)-Estr-1-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for various steroidogenic enzymes, leading to the production of other biologically active steroids. Additionally, it may bind to steroid receptors, modulating their activity and influencing gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Estrone: Another estrane derivative with a hydroxyl group at the third position.
Androstenedione: A related steroid with a similar structure but different functional groups.
Testosterone: A well-known steroid hormone with distinct biological functions.
Uniqueness: (5β)-Estr-1-ene-3,17-dione is unique due to its specific structural features and the presence of keto groups at both the third and seventeenth positions. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
101469-27-6 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.388 |
Nom IUPAC |
(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11,13-16H,2,4,6-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1 |
Clé InChI |
RQGGPWBODAZZPE-ARAASWILSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3C=CC(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


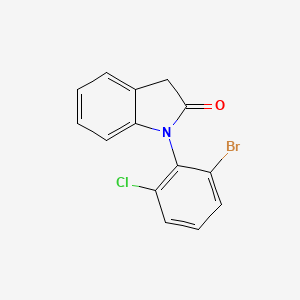
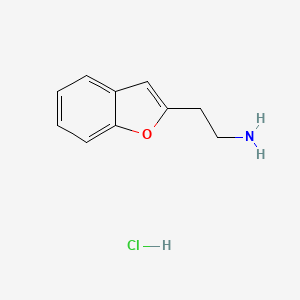
![(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B569473.png)
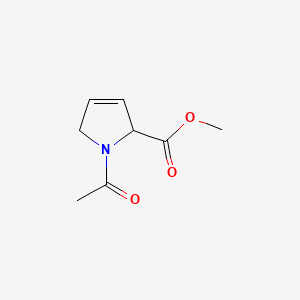
![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)
